molecular formula C19H27F3N2O2 B15281162 tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate

Cat. No.: B15281162
M. Wt: 372.4 g/mol
InChI Key: BFQDZXSSXCNYHS-UHFFFAOYSA-N
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Description

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring substituted with a trifluoromethylbenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(3-(trifluoromethyl)benzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl group but lacks the piperidine ring and carbamate group.

    tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate: Similar structure but with different substituents on the piperidine ring.

Uniqueness

tert-Butyl methyl(4-(3-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate is unique due to its combination of a trifluoromethylbenzyl group, a piperidine ring, and a tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C19H27F3N2O2

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24(4)18(8-10-23-11-9-18)13-14-6-5-7-15(12-14)19(20,21)22/h5-7,12,23H,8-11,13H2,1-4H3

InChI Key

BFQDZXSSXCNYHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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